molecular formula C22H14BrFN2O B11536122 N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11536122
M. Wt: 421.3 g/mol
InChI Key: XMFAPUAFYAJUJQ-DJBTXWDTSA-N
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Description

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that features a benzoxazole core substituted with bromophenyl and fluorophenyl groups

Properties

Molecular Formula

C22H14BrFN2O

Molecular Weight

421.3 g/mol

IUPAC Name

(E)-3-(3-bromophenyl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine

InChI

InChI=1S/C22H14BrFN2O/c23-16-7-3-5-15(13-16)6-4-12-25-17-10-11-21-20(14-17)26-22(27-21)18-8-1-2-9-19(18)24/h1-14H/b6-4+,25-12?

InChI Key

XMFAPUAFYAJUJQ-DJBTXWDTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC(=CC=C4)Br)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC(=CC=C4)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-(2-fluorophenyl)-1,3-benzoxazole-5-amine with 3-(3-bromophenyl)prop-2-enal under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted products with new functional groups replacing the bromine atom.

Scientific Research Applications

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine
  • N-[(1E,2E)-3-(3-chlorophenyl)prop-2-en-1-ylidene]-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine
  • N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine

Uniqueness

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine is unique due to the specific positioning of the bromophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms in the structure can enhance its interactions with biological targets, making it a valuable compound for research and development.

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